

Naa50 enzyme function and substrates

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An In-Depth Technical Guide to N-alpha-acetyltransferase 50 (Naa50): Function, Substrates, and Methodologies

Abstract

N-alpha-acetyltransferase 50 (Naa50) is a highly conserved enzyme with crucial roles in fundamental cellular processes. As a member of the N-alpha-acetyltransferase (NAT) family, its primary function is the acetylation of the N-terminal alpha-amino group of proteins that retain their initiator methionine.[1][2] Beyond this canonical role, Naa50 also exhibits N-epsilon-acetyltransferase (KAT) activity, leading to the acetylation of internal lysine residues, including autoacetylation.[1][3][4] Naa50 can function independently or as the catalytic subunit of the NatE complex, where it associates with the NatA complex (composed of Naa10 and Naa15 subunits). This interaction is dynamic and can modulate the activity of both enzymes. Functionally, Naa50 is indispensable for proper sister chromatid cohesion during mitosis, plays a vital role in organismal growth and development, and is implicated in stress responses and cancer progression. Its broad substrate specificity and involvement in critical pathways make it a subject of intense research and a potential target for therapeutic development. This guide provides a comprehensive overview of Naa50's enzymatic functions, substrate profile, regulatory pathways, and the experimental methodologies used for its characterization.

Core Functions of Naa50

Enzymatic Activity: A Dual-Function Acetyltransferase

Naa50 possesses two distinct acetyltransferase activities:

- **N-alpha-acetyltransferase (NAT) Activity:** This is the principal function of Naa50. It catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the alpha-amino group of the N-terminal amino acid of a polypeptide chain. Specifically, Naa50 targets proteins where the initiator methionine is not cleaved off by methionine aminopeptidases.
- **N-epsilon-acetyltransferase (KAT) Activity:** Naa50 can also catalyze the acetylation of the epsilon-amino group of specific lysine residues. This activity has been demonstrated through in vitro autoacetylation and the acetylation of other substrates like histone H4. However, the in vivo relevance of its KAT activity on substrates other than itself is still under investigation. Human Naa50 has been shown to autoacetylate on lysines 34, 37, and 140.

The NatE Complex and Interaction with NatA

In many eukaryotes, including humans, Naa50 associates with the NatA complex (comprising the catalytic subunit Naa10 and the auxiliary subunit Naa15) to form the NatE complex. This interaction is primarily mediated by the Naa15 subunit. The formation of the NatE complex appears to be a major mechanism for N-terminal acetylation at the ribosome exit tunnel.

The functional relationship between Naa50 and NatA is complex and can be antagonistic.

- In human cells, Naa50 can negatively regulate the N-alpha-acetyltransferase activity of the NatA complex.
- Conversely, co-depletion of NatA can rescue the sister chromatid cohesion defects caused by Naa50 depletion, suggesting opposing roles in this process.
- In yeast, the catalytically inactive ScNaa50 is thought to help position the NatA complex correctly at the ribosomal tunnel.
- In some filamentous fungi, Naa50 does not appear to interact with NatA at all, highlighting species-specific adaptations.

Key Biological Roles

- **Sister Chromatid Cohesion:** Naa50 is essential for the proper cohesion of sister chromatids during S phase and their subsequent segregation in mitosis. Its depletion leads to premature chromatid separation and mitotic arrest. This function is linked to promoting the binding of

the cohesion regulator sororin to the cohesin complex, in a manner that appears to counteract the function of NatA.

- **Growth and Development:** Knockout studies across a range of species have demonstrated that Naa50 is critical for normal growth and development. Loss of Naa50 in *Arabidopsis thaliana* results in severe dwarfism, infertility, and developmental defects. Similarly, Naa50 knockout in fungi and *Drosophila* leads to significant growth and developmental abnormalities.
- **Stress and Immune Response:** In plants, Naa50 is a negative regulator of stress signaling. Loss of Naa50 induces constitutive endoplasmic reticulum (ER) stress and activates defense and immune response pathways, leading to senescence and cell death. It also plays a role in osmotic stress tolerance.
- **Role in Cancer:** Naa50 is frequently overexpressed in various human cancers, and its high expression is often correlated with poor prognosis and reduced patient survival. It has been shown to regulate cell proliferation and the cell cycle in lung adenocarcinoma, making it a potential biomarker and therapeutic target in oncology.

Substrate Specificity of Naa50

N-alpha-Acetylation Substrates

Naa50 has a broad substrate specificity for N-terminal acetylation. Its canonical substrates are proteins that retain their initiator methionine (iMet). The enzyme recognizes the N-terminal methionine and can acetylate it when it is followed by a wide range of residues in the second position.

- **Recognition Motif:** The general substrate motif is Met-Xaa-, where Xaa can be most amino acids except for Proline.
- **Optimal Substrates:** In vitro studies using a tetrapeptide library identified Met-Met-Ala-Ala (MMAA) as the most efficiently catalyzed substrate for human Naa50. Peptides starting with methionine followed by a hydrophobic residue are generally ideal substrates.
- **Model Peptides:** Synthetic peptides such as Met-Leu-Gly-Pro (MLGP) and Met-Leu-Gly-Thr-Glu (MLGTE) are commonly used as model substrates in enzymatic assays.

N-epsilon-Acetylation Substrates

- Autoacetylation: Naa50 is capable of auto-acetylation on specific internal lysine residues. This modification may serve a regulatory function.
- Histone H4: Human Naa50 can acetylate histone H4 in vitro, though this has not been confirmed in vivo.

Novel Substrates

- Serotonin: Recent research has shown that human Naa50 possesses serotonin N-acetyltransferase (SNAT) activity in vitro, converting serotonin to N-acetylserotonin, the precursor to melatonin. This suggests a potential, previously unknown role for Naa50 in melatonin biosynthesis, which could occur in tissues that do not express the canonical SNAT enzyme.

Quantitative Analysis of Naa50 Activity

Quantitative data from kinetic studies and inhibitor binding assays are crucial for understanding enzyme efficiency and for the development of specific inhibitors.

Enzyme Ortholog	Substrate	K _m (μM)	k _{cat} (min ⁻¹)	Catalytic Efficiency (k _{cat} /K _m) (min ⁻¹ μM ⁻¹)	Reference
C. thermophilum Naa50 (CtNaa50)	Acetyl-CoA	52.7 ± 8.6	36.4 ± 1.8	0.69 ± 0.12	
N. crassa Naa50 (NcNaa50)	Acetyl-CoA	146.9 ± 12.1	95.9 ± 3.0	0.65 ± 0.06	
Homo sapiens Naa50 (hNaa50)	Acetyl-CoA	6.9	7	~1.01	
Homo sapiens Naa50 (hNaa50)	MLGP-RRR Peptide	~75	7	~0.09	

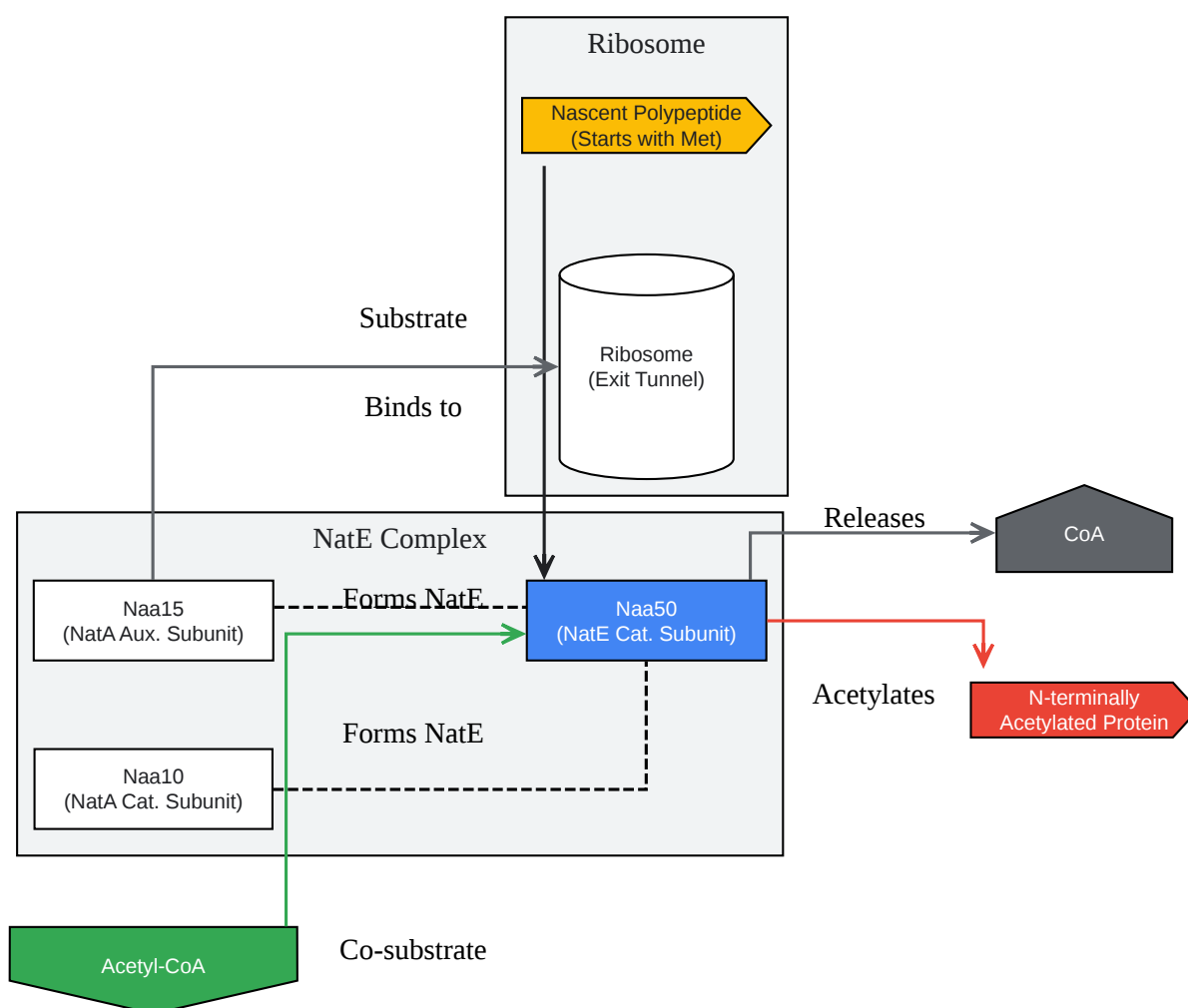
Table 1: Michaelis-Menten Kinetic Parameters of Naa50 Orthologs.

Inhibitor Compound	Type	Affinity / Potency	Reference
CoA-Ac-MLG7	Bisubstrate Analogue	K _i * = 8 nM	
Compound 3a	DEL-derived Small Molecule	BC IC ₅₀ = 2.0 μM	
Compound 4a	DEL-derived Small Molecule	K _d = 1.0 μM	

Table 2: Inhibitor Affinities and Potencies for Human Naa50.

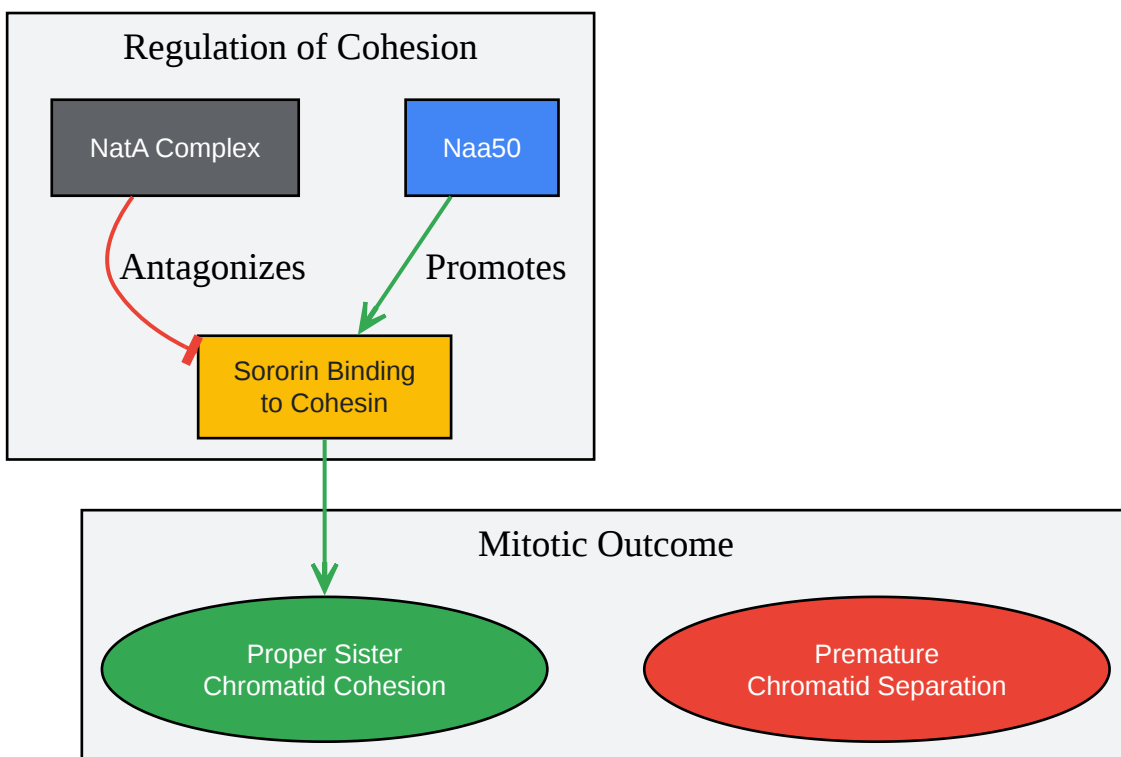
Signaling and Regulatory Pathways

The function of Naa50 is integrated into core cellular machinery, including protein synthesis and cell cycle control.



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Caption: The NatE complex formation and function at the ribosome.

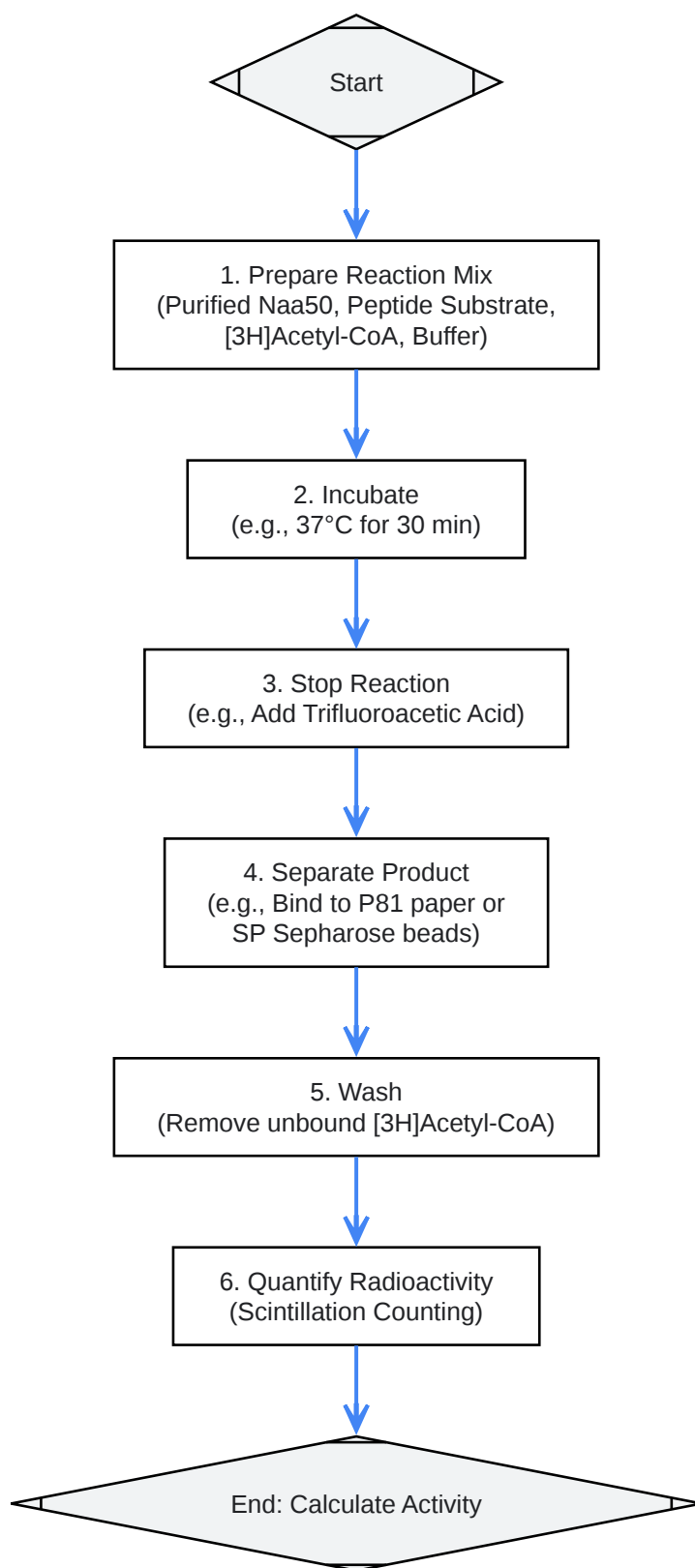


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Caption: Antagonistic roles of Naa50 and NatA in sister chromatid cohesion.

Key Experimental Protocols

Characterizing Naa50's activity and identifying substrates or inhibitors requires specific biochemical and molecular biology techniques.



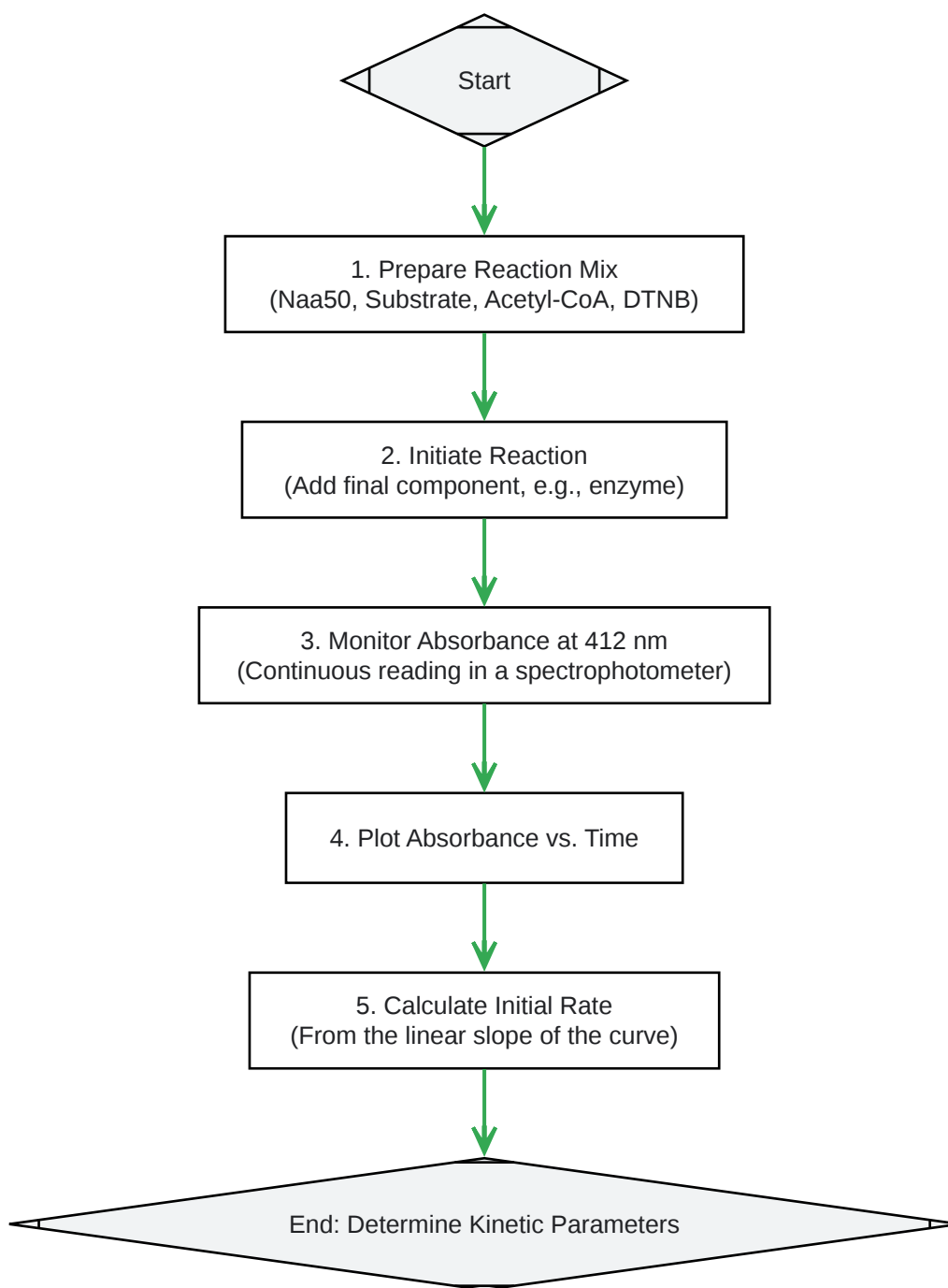
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Caption: Workflow for an in vitro radiometric acetylation assay.

Protocol: In Vitro Radiometric Acetylation Assay

This method is a highly sensitive endpoint assay used to measure the incorporation of a radiolabeled acetyl group onto a substrate.

- **Reaction Setup:** In a microcentrifuge tube, prepare a reaction mixture containing KAT buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl), purified recombinant Naa50 (e.g., 50 nM), the peptide substrate (e.g., 200 μ M MLGP), and [3 H]acetyl-CoA (e.g., 45 μ M). Include a negative control where the enzyme is heat-inactivated.
- **Incubation:** Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
- **Reaction Quenching:** Stop the reaction by adding an acid, such as 1% (v/v) trifluoroacetic acid.
- **Product Separation:** Spot the reaction mixture onto P81 phosphocellulose paper or mix with SP Sepharose beads (for positively charged peptides). These matrices bind the peptide substrate while allowing the smaller, unreacted acetyl-CoA to be washed away.
- **Washing:** Wash the matrix extensively with a suitable buffer (e.g., 10 mM HEPES pH 7.0) to remove all unbound radioactivity.
- **Quantification:** Place the dried P81 paper or the bead slurry into a scintillation vial with a scintillation cocktail. Quantify the incorporated tritium using a scintillation counter.
- **Analysis:** Calculate the specific activity based on the counts per minute (CPM), the specific activity of the [3 H]acetyl-CoA, and the amount of enzyme used.



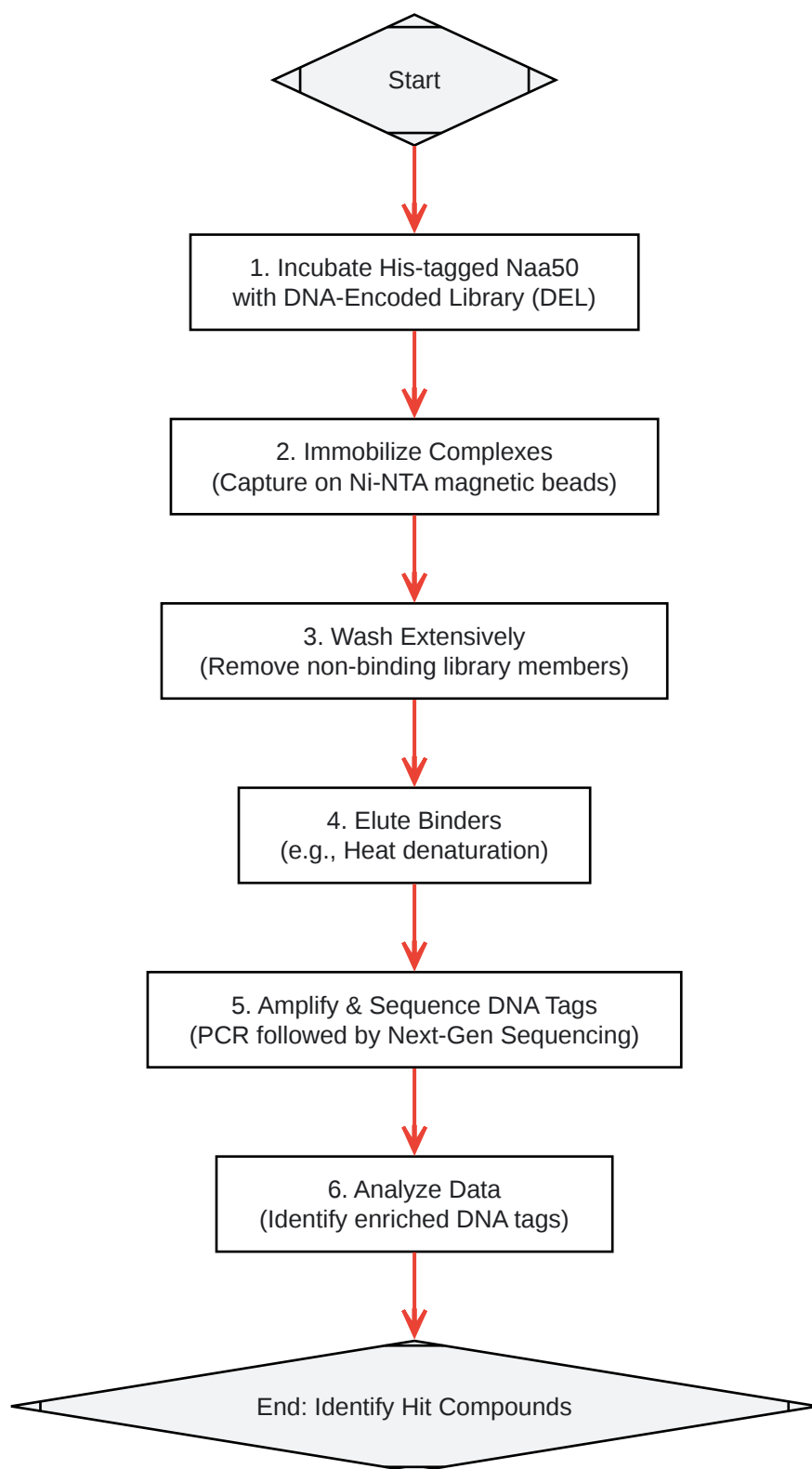
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Caption: Workflow for a DTNB-based continuous spectrophotometric assay.

Protocol: DTNB-Based Continuous Spectrophotometric Assay

This assay continuously measures the production of Coenzyme A (CoA), a product of the acetylation reaction.

- **Reaction Setup:** In a 96-well plate suitable for absorbance readings, prepare a 100 μ L reaction solution containing buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl), 200 μ M acetyl-CoA, 200 μ M DTNB, and the peptide substrate.
- **Initiation and Measurement:** Pre-incubate the plate at 37°C in a microplate reader. Initiate the reaction by adding purified Naa50 (e.g., 2 μ M). Immediately begin monitoring the increase in absorbance at 412 nm over time (e.g., for 30 minutes). The free thiol on the CoA product reacts with DTNB, releasing a yellow-colored product that absorbs at this wavelength.
- **Analysis:** The rate of reaction is determined from the slope of the initial linear portion of the absorbance vs. time curve. This method is particularly useful for enzyme kinetics (determining K_m and k_{cat}) and for high-throughput screening of inhibitors.



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Caption: Workflow for identifying inhibitors via DNA-Encoded Library (DEL) screening.

Protocol: DNA-Encoded Library (DEL) Screening for Inhibitor Discovery

DEL screening is a powerful method to identify novel small-molecule binders to a protein target from a vast chemical library.

- **Affinity Selection:** Incubate a purified, polyhistidine-tagged human Naa50 protein construct (e.g., 250 pmol) with the DEL (containing billions of unique, DNA-tagged small molecules) in solution for 60 minutes to allow binding to reach equilibrium.
- **Immobilization:** Introduce magnetic beads (e.g., Ni-NTA) to the solution to capture the His-tagged Naa50 along with any bound library members.
- **Washing:** Perform extensive washing steps to remove all non-specifically bound and unbound library members.
- **Elution:** Elute the bound library members from the beads, typically by heating to 75°C to denature the protein.
- **Identification:** Amplify the DNA tags of the eluted molecules via PCR and identify them using next-generation sequencing.
- **Analysis:** Analyze the sequencing data to identify compounds that were significantly enriched in the protein-containing sample compared to negative controls. These enriched compounds are considered "hits" for subsequent validation and characterization.

Conclusion and Future Directions

Naa50 is a multifaceted enzyme whose importance extends from the N-terminome to the integrity of the genome. Its dual enzymatic activities and complex interplay with the NatA complex underscore a sophisticated regulatory system governing protein function and cell division. The strong association of Naa50 with developmental processes and its dysregulation in cancer highlight its significance as a potential drug target. Future research will likely focus on elucidating the full in vivo substrate repertoire of its KAT activity, further defining its role in signaling pathways beyond mitosis, and advancing the development of potent and cell-permeable inhibitors. Such inhibitors would not only serve as valuable tool compounds to probe

Naa50 biology but could also form the basis for novel therapeutic strategies in oncology and other diseases.

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